molecular formula C13H14F3NO5 B1311346 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid CAS No. 561304-40-3

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1311346
CAS No.: 561304-40-3
M. Wt: 321.25 g/mol
InChI Key: DYINHAOLKZFJQC-UHFFFAOYSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy substituent on a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amines during peptide synthesis and other complex organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used but generally result in the replacement of the trifluoromethoxy group.

    Deprotection Reactions: The major product is the free amine, which can then participate in further synthetic transformations.

Scientific Research Applications

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is used in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions by serving as a protected amino acid derivative.

    Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protected amino groups.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action for 2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance and stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid
  • 2-[(tert-Butoxycarbonyl)amino]-benzoic acid
  • 2-[(tert-Butoxycarbonyl)amino]-6-methylbenzoic acid

Uniqueness

2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where the trifluoromethoxy group can influence the reactivity and selectivity of the compound .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-7(10(18)19)5-4-6-8(9)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYINHAOLKZFJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150666
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561304-40-3
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561304-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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